molecular formula C9H9Br2FO B2986396 3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide CAS No. 349550-80-7

3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide

Cat. No. B2986396
CAS RN: 349550-80-7
M. Wt: 311.976
InChI Key: PZBQVDGWMJINDP-UHFFFAOYSA-N
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Description

“3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide” is a compound that contains a bromine and a fluorine atom, which are both halogens. It also has a propyl group (a three-carbon chain) and a phenoxy group (a phenol group attached to an oxygen atom). The presence of these functional groups could potentially make this compound useful in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization of Fluorescent Probes

One application of related bromo-fluorophenoxy compounds involves the synthesis and characterization of fluorescent probes for detecting ions in aqueous solutions. For instance, derivatives of bromo-fluorophenols have been used to develop sensors that exhibit a turn-on fluorescence response upon the detection of fluoride ions in water, demonstrating their utility in environmental monitoring and analysis (Hirai et al., 2016).

Radiopharmaceutical Synthesis

In the radiopharmaceutical field, bromo-fluorophenyl compounds serve as precursors for the synthesis of radiolabeled compounds. For example, the synthesis of no-carrier-added 4-[18F]Fluorophenol from related compounds demonstrates the role of bromo-fluorophenyl derivatives in preparing complex radiopharmaceuticals for diagnostic imaging, showcasing their importance in medical research and diagnostics (Ross et al., 2011).

Environmental and Biological Sensors

Compounds with bromo-fluorophenyl moieties have been investigated for their applications as environmental and biological sensors. For instance, derivatives have been synthesized for the detection of hydrazine, a hazardous substance, in environmental water systems and biological samples. This demonstrates the potential of bromo-fluorophenyl compounds in developing sensitive and selective sensors for harmful chemicals (Zhu et al., 2019).

Liquid Crystal Display Technologies

In materials science, specifically in the development of liquid crystal displays (LCDs), bromo-fluorophenyl derivatives have been explored for their photoalignment properties. The study on azo-containing thiophene-based prop-2-enoates demonstrates the influence of fluoro-substituents on the photoalignment of nematic liquid crystals, indicating the application of such compounds in advanced display technologies (Hegde et al., 2013).

Antimicrobial and Antipathogenic Research

Additionally, bromo-fluorophenyl compounds have been synthesized and evaluated for their antimicrobial and antipathogenic activities. The synthesis of new thiourea derivatives containing bromophenyl and fluorophenyl groups highlights their potential in developing novel anti-microbial agents with antibiofilm properties, addressing the need for new therapies against resistant microbial strains (Limban et al., 2011).

Safety and Hazards

As with any chemical compound, handling “3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-bromo-1-(3-bromopropoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(12)6-8(9)11/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQVDGWMJINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide

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